molecular formula C10H9BrN2O3 B1423721 methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate CAS No. 1134328-15-6

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Cat. No. B1423721
M. Wt: 285.09 g/mol
InChI Key: INTKEYLIECPVQT-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1134328-15-6 . It has a molecular weight of 285.1 and its IUPAC name is methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is an off-white solid . Its molecular weight is 285.1 , and its molecular formula is C10H9BrN2O3 . The compound has a complexity of 237 .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Methods : Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate is synthesized efficiently in various research contexts. For instance, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which demonstrates the feasibility of synthesizing similar complex molecules (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).

  • Characterization Techniques : The compound and its derivatives are characterized using various spectroscopic and crystallographic techniques. Anuradha et al. (2014) synthesized a related compound and used techniques like FT-IR, NMR spectroscopy, and X-ray diffraction for characterization (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).

Biological and Pharmacological Activities

  • Antitumor Activity : Some derivatives of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate exhibit antitumor activities. Huang et al. (2017) discovered that certain novel compounds derived from it demonstrated weak growth inhibition on HepG2 cell lines, indicating potential in cancer research (Huang, Q., Zhang, S., Zhang, S. H., Wang, K., & Xiao, Y., 2017).

Chemical Properties and Reactions

  • Tautomerism and Bromination Studies : The compound's derivatives show interesting chemical behaviors like tautomerism. Acheson et al. (1968) studied such properties in similar compounds, which helps understand the chemical flexibility and reactivity of these molecules (Acheson, R., Brookes, C., Dearnaley, D., & Quest, B., 1968).

  • Reactivity in Synthesis : The reactivity of this compound in various synthetic routes is notable. For example, Pokhodylo and Obushak (2019) used a similar compound in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating its versatility in synthetic chemistry (Pokhodylo, N., & Obushak, M., 2019).

Future Directions

Indazole-containing derivatives, including “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities .

properties

IUPAC Name

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTKEYLIECPVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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